Cas no 126909-78-2 (1-Bromo-3-(cyclopropylmethoxy)benzene)

1-Bromo-3-(cyclopropylmethoxy)benzene is a brominated aromatic compound featuring a cyclopropylmethoxy substituent at the meta position. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the cyclopropylmethoxy group contributes steric and electronic effects that can influence reactivity and selectivity. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under inert conditions due to its sensitivity to air and moisture, requiring proper storage and handling to maintain stability.
1-Bromo-3-(cyclopropylmethoxy)benzene structure
126909-78-2 structure
Product Name:1-Bromo-3-(cyclopropylmethoxy)benzene
CAS No:126909-78-2
MF:C10H11BrO
MW:227.097742319107
MDL:MFCD12138830
CID:1086045
PubChem ID:15727633
Update Time:2025-05-22

1-Bromo-3-(cyclopropylmethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(cyclopropylmethoxy)benzene
    • m-bromophenoxymethylcyclopropane
    • AKOS009591173
    • DB-103148
    • SCHEMBL931640
    • MFCD12138830
    • F74263
    • 126909-78-2
    • DTXSID90577519
    • QYVPRMAOEXVFHH-UHFFFAOYSA-N
    • BS-20432
    • Benzene, 1-bromo-3-(cyclopropylmethoxy)-
    • MDL: MFCD12138830
    • Inchi: 1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2
    • InChI Key: QYVPRMAOEXVFHH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OCC1CC1

Computed Properties

  • Exact Mass: 225.99900
  • Monoisotopic Mass: 225.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.23790

1-Bromo-3-(cyclopropylmethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-3-(cyclopropylmethoxy)benzene Production Method

1-Bromo-3-(cyclopropylmethoxy)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:126909-78-2)1-Bromo-3-(cyclopropylmethoxy)benzene
Order Number:A997591
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:23
Price ($):150.0
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Additional information on 1-Bromo-3-(cyclopropylmethoxy)benzene

1-Bromo-3-(Cyclopropylmethoxy)Benzene: A Comprehensive Overview

1-Bromo-3-(cyclopropylmethoxy)benzene, also known by its CAS number 126909-78-2, is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its unique chemical properties and potential for use in advanced materials and pharmaceuticals. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to 1-bromo-3-(cyclopropylmethoxy)benzene.

The molecular structure of 1-bromo-3-(cyclopropylmethoxy)benzene consists of a benzene ring substituted with a bromine atom at position 1 and a cyclopropylmethoxy group at position 3. This substitution pattern imparts the compound with unique electronic and steric properties, making it an attractive substrate for various chemical transformations. The presence of the cyclopropyl group introduces strain into the molecule, which can enhance reactivity in certain reactions. Recent studies have explored the influence of this strain on the compound's reactivity in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties

1-Bromo-3-(cyclopropylmethoxy)benzene is a white crystalline solid with a melting point of approximately 75°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in solution-phase reactions. The compound exhibits UV absorption characteristics typical of aromatic systems, with maxima in the range of 250–280 nm. These properties make it suitable for applications in both synthetic chemistry and analytical techniques such as UV-Vis spectroscopy.

Synthesis and Characterization

The synthesis of 1-bromo-3-(cyclopropylmethoxy)benzene typically involves multi-step processes that combine electrophilic aromatic substitution with subsequent functional group transformations. A common approach begins with the bromination of anisole derivatives, followed by substitution reactions to introduce the cyclopropylmethoxy group. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

The characterization of this compound relies heavily on spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution MS has been particularly useful in confirming the molecular formula and structural integrity of the compound. Additionally, X-ray crystallography has provided insights into its three-dimensional structure, revealing details about the spatial arrangement of substituents on the benzene ring.

Applications in Organic Synthesis

1-Bromo-3-(cyclopropylmethoxy)benzene serves as a valuable intermediate in the construction of complex aromatic molecules. Its bromine atom acts as an excellent leaving group, enabling nucleophilic substitutions that can introduce diverse functional groups into the molecule. Recent research has highlighted its utility in Suzuki-Miyaura coupling reactions, where it is used to form biaryl structures with high efficiency.

Beyond traditional organic synthesis, this compound has found applications in polymer chemistry. The cyclopropylmethoxy group can be incorporated into polymeric materials to impart unique mechanical or electronic properties. For instance, copolymers containing this moiety have shown enhanced thermal stability and conductivity, making them promising candidates for use in advanced electronics.

Safety Considerations

Handling 1-bromo-3-(cyclopropylmethoxy)benzene requires adherence to standard laboratory safety protocols due to its potential toxicity and flammability. Proper ventilation should be ensured during synthesis and manipulation to minimize exposure risks. Storage should be in tightly sealed containers away from light and heat sources to prevent degradation.

Future Research Directions

Ongoing research into 1-bromo-3-(cyclopropylmethoxy)benzene focuses on expanding its application scope while improving synthetic methodologies. Investigators are exploring green chemistry approaches to reduce waste and enhance sustainability in its production processes. Additionally, studies are underway to evaluate its potential as a building block for bioactive molecules, particularly in drug discovery efforts targeting specific receptor systems.

In conclusion, 1-bromo-3-(cyclopropylmethoxy)benzene, CAS number 126909-78-2, stands out as a multifaceted compound with significant contributions to modern organic chemistry. Its unique properties continue to drive innovative research across various disciplines, ensuring its relevance in both academic and industrial settings for years to come.

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(CAS:126909-78-2)1-Bromo-3-(cyclopropylmethoxy)benzene
A997591
Purity:99%
Quantity:1g
Price ($):150.0
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